2-bromo-N-(3-methoxyphenyl)propanamide
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Overview
Description
2-Bromo-N-(3-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol This compound is primarily used in research and development within the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methoxyphenyl)propanamide typically involves the bromination of N-(3-methoxyphenyl)propanamide. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used, but can include alcohols, ketones, or amines.
Scientific Research Applications
2-Bromo-N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methoxyphenyl)propanamide depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, modifying their activity or function. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3-methylphenyl)propanamide: Similar in structure but with a methyl group instead of a methoxy group.
2-Bromo-N-(4-methoxyphenyl)propanamide: Similar but with the methoxy group in the para position.
2-Bromo-N-(3-chlorophenyl)propanamide: Similar but with a chlorine atom instead of a methoxy group.
Uniqueness
2-Bromo-N-(3-methoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKBWFMCUJFGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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